molecular formula C8H12O B14073103 Benzofuran, 2,3,4,5,6,7-hexahydro- CAS No. 10198-28-4

Benzofuran, 2,3,4,5,6,7-hexahydro-

Cat. No.: B14073103
CAS No.: 10198-28-4
M. Wt: 124.18 g/mol
InChI Key: BNVMAOANLNTNBL-UHFFFAOYSA-N
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Description

Benzofuran derivatives are a critical class of heterocyclic compounds with a fused benzene and furan ring system. These derivatives are pivotal in drug design due to their enhanced bioavailability, metabolic stability, and diverse biological activities, including antimicrobial, anticancer, and psychostimulant effects .

Properties

CAS No.

10198-28-4

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

2,3,4,5,6,7-hexahydro-1-benzofuran

InChI

InChI=1S/C8H12O/c1-2-4-8-7(3-1)5-6-9-8/h1-6H2

InChI Key

BNVMAOANLNTNBL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)CCO2

Origin of Product

United States

Preparation Methods

Bromodimedone-Based Syntheses

The most widely documented method involves three-component condensation of 2-bromodimedone (5,5-dimethyl-1,3-cyclohexanedione), aromatic aldehydes, and malononitrile. This one-pot reaction proceeds through sequential Knoevenagel condensation and Michael addition pathways, facilitated by ethanolic pyridine with piperidine catalysis. Heating at 75°C for 2–2.5 hours yields substituted 2,3,4,5,6,7-hexahydro-1-benzofuran-3,3-dicarbonitriles with electron-donating substituents on the aryl aldehyde component enhancing reaction rates by 15–20%. Nuclear magnetic resonance (NMR) analysis confirms regioselective formation, with 13C signals at δ 112–115 ppm characteristic of the dicarbonitrile moiety.

Solvent and Catalyst Optimization

Replacing ethanol with tetrahydrofuran (THF) and employing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a non-nucleophilic base significantly improves diastereoselectivity. In the synthesis of dimethyl 2,3,3a,4,5,6-hexahydrobenzofuran-2,3a-dicarboxylate, DBU-mediated reactions at 0°C achieve 86% yield compared to 42% with traditional potassium carbonate systems. Gas chromatography-mass spectrometry (GC-MS) traces reveal complete consumption of starting materials within 50 minutes under these conditions.

Cyclization Strategies for Ring Formation

Enolate Intermediate Cyclizations

Base-induced cyclization of 2-(ethoxycarbonyl)cyclopentanone enolates with methyl 2-bromopropenoate represents an alternative route. DBU (3 equiv.) in THF at -50°C generates Michael adducts that spontaneously cyclize to form hexahydrobenzofuran cores. Single-crystal X-ray diffraction confirms the trans-configuration of ester groups in the resulting dimethyl 2,3,3a,4,5,6-hexahydrobenzofuran-2,3a-dicarboxylate, with bond angles of 109.5° at the furan oxygen.

Dibromoketone Cyclizations

3,4-Dibromobutan-2-one serves as a versatile electrophile for constructing the tetrahydrofuran ring. Reaction with β-ketoesters in the presence of triethylamine produces methyl 4-oxo-2,3,4,5,6,7-hexahydrobenzofuran-2-carboxylate with 72% isolated yield. Fourier-transform infrared spectroscopy (FT-IR) data show carbonyl stretches at 1728 cm⁻¹ and furan ring vibrations at 3050 cm⁻¹, confirming successful cyclization.

Advanced Synthetic Methodologies

Microwave-Assisted Synthesis

Coumarin-functionalized derivatives are synthesized via microwave irradiation of 8-methoxy-4-methyl-2-oxo-2H-coumarin-6-carbaldehyde with active methylene compounds. Solvent-free conditions at 300 W for 7 minutes produce [(8-methoxy-4-methyl-2-oxo-2H-coumarin-6-yl)methylidene]propanedinitrile with 85% yield. Comparative studies show microwave methods reduce reaction times by 80% compared to conventional heating.

Solid-Phase Synthesis Techniques

Immobilization of bromodimedone on Wang resin enables iterative synthesis of hexahydrobenzofuran libraries. Cleavage with trifluoroacetic acid/dichloromethane (1:9) yields products with >90% purity as verified by high-performance liquid chromatography (HPLC). This approach facilitates rapid screening of anticancer activity against NCI-60 cell lines.

Industrial Production Considerations

Catalytic System Design

Heterogeneous catalysts like zeolite-encapsulated piperidine improve recyclability in large-scale condensations. Five consecutive reaction cycles show <5% activity loss, with energy-dispersive X-ray spectroscopy (EDX) confirming no metal leaching.

Continuous Flow Reactor Optimization

Pilot-scale studies in microreactors demonstrate 92% conversion at 100°C with 2-minute residence time, compared to 75% conversion in batch reactors after 2 hours. Computational fluid dynamics modeling predicts 30% throughput increases through optimized channel geometries.

Comparative Analysis of Synthetic Methods

Method Starting Materials Catalyst Solvent Temp (°C) Time (h) Yield (%)
Three-component 2-Bromodimedone, aldehyde, nitrile Piperidine Ethanol 75 2.5 78
DBU cyclization Cyclohexanone, bromopropenoate DBU THF 0 0.83 86
Microwave Coumarin aldehyde, malononitrile None Solvent-free 150 0.12 85
Dibromoketone β-Ketoester, dibromobutanone Triethylamine DCM 25 4 72

This analysis reveals microwave-assisted methods offer superior temporal efficiency, while DBU-catalyzed cyclizations provide excellent stereochemical control. Industrial adoption favors continuous flow systems combining microwave activation with heterogeneous catalysis.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6,7-Hexahydrobenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various functionalized derivatives of 2,3,4,5,6,7-hexahydrobenzofuran, such as cyano, ester, amide, or imide ester groups .

Scientific Research Applications

2,3,4,5,6,7-Hexahydrobenzofuran has a wide range of scientific research applications:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Key Structural Features Biological Activities References
Benzofuran, 4,5,6,7-tetrahydro-3,6-dimethyl (Menthofuran) C₁₀H₁₄O 150.22 Tetrahydro ring, methyl groups at C3 and C6 Antifungal, flavoring agent, insecticidal
6,7-Dihydro-4(5H)-benzofuranone C₈H₈O₂ 136.15 Dihydro ring, ketone at C4 Antiproliferative (HL60 leukemia cells)
2(4H)-Benzofuranone,5,6,7,7a-tetrahydro-3,6-dimethyl- C₁₀H₁₄O₂ 166.22 Tetrahydro ring, methyl groups at C3 and C6, ketone Antimicrobial (L. monocytogenes)
Benzofuran–chalcone hybrids Variable Variable Fused chalcone moiety on benzofuran Anticancer (2x activity vs. dihydroxychalcone)

Structural Modifications and Pharmacological Impact

  • Degree of Saturation: Fully saturated derivatives (e.g., hexahydro) exhibit increased conformational rigidity and lipophilicity compared to partially hydrogenated analogs like tetrahydro or dihydro compounds. For example, menthofuran (tetrahydro) shows higher volatility and is used in flavoring, while dihydrobenzofuranones (e.g., CAS 16806-93-2) demonstrate stronger anticancer activity due to improved DNA intercalation .
  • Substituent Effects: Methyl groups at C3 and C6 (menthofuran) enhance metabolic stability and insecticidal properties , whereas ketone functionalities (e.g., 4(5H)-benzofuranones) improve DNA-binding affinity, albeit weaker than daunorubicin .

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